molecular formula C8H10BrN3 B15252155 N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine

N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine

Cat. No.: B15252155
M. Wt: 228.09 g/mol
InChI Key: PZKMVDOJYFNHTO-UHFFFAOYSA-N
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Description

N-[(5-Bromopyrimidin-2-yl)methyl]cyclopropanamine is a chemical compound belonging to the class of bromopyrimidines, which are recognized as privileged substructures in medicinal chemistry and drug discovery. This compound serves as a versatile heterocyclic building block for researchers, particularly in the synthesis of more complex molecules . The presence of both a bromine atom and an amine group on a pyrimidine core creates a multifunctional scaffold amenable to further chemical modification. The bromine atom at the 5-position of the pyrimidine ring is a reactive site that enables metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and other cyclic systems . Simultaneously, the cyclopropylamine moiety attached via a methylene linker can function as a key pharmacophore or be used to fine-tune the molecule's physicochemical properties, such as metabolic stability and lipophilicity. Compounds featuring the 5-bromopyrimidin-2-yl backbone have been utilized in the development of bioactive molecules, including dual endothelin receptor antagonists like Macitentan, demonstrating the value of this chemical motif in constructing pharmacologically active agents . As such, this reagent is highly valuable for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing novel compounds for various research applications in chemistry and biology. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)5-10-7-1-2-7/h3-4,7,10H,1-2,5H2

InChI Key

PZKMVDOJYFNHTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The synthesis of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine centers on two primary approaches: nucleophilic substitution and Mitsunobu coupling . Both methods require precise control over reaction conditions to avoid side products such as over-alkylation or decomposition of the bromopyrimidine core.

Nucleophilic Substitution via Chloromethyl Intermediate

This method involves the preparation of 2-(chloromethyl)-5-bromopyrimidine followed by its reaction with cyclopropanamine.

Synthesis of 2-(Chloromethyl)-5-bromopyrimidine

The chloromethyl intermediate is synthesized from 2-methyl-5-bromopyrimidine through radical chlorination or thionyl chloride (SOCl₂)-mediated conversion:
$$
\text{2-Methyl-5-bromopyrimidine} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{2-(Chloromethyl)-5-bromopyrimidine} + \text{HCl} + \text{SO}2
$$
Reaction conditions: Anhydrous dichloromethane (DCM), 0–5°C, 4–6 hours. The chlorination proceeds quantitatively under these conditions, with yields exceeding 85%.

Alkylation of Cyclopropanamine

The chloromethyl intermediate undergoes nucleophilic substitution with cyclopropanamine in the presence of a strong base:
$$
\text{2-(Chloromethyl)-5-bromopyrimidine} + \text{Cyclopropanamine} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{NaCl}
$$
Optimization Notes :

  • Base Selection : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) in deprotonating cyclopropanamine, achieving 92% conversion vs. 68%.
  • Solvent : Tetrahydrofuran (THF) minimizes side reactions compared to dimethylformamide (DMF).
  • Stoichiometry : A 3:1 molar ratio of cyclopropanamine to chloromethylpyrimidine prevents di-alkylation.

Typical Yield : 74–78% after column chromatography (silica gel, ethyl acetate/heptane).

Mitsunobu Coupling with Pyrimidinemethanol

For substrates where chlorination is challenging, the Mitsunobu reaction offers an alternative route using (5-bromopyrimidin-2-yl)methanol:
$$
\text{(5-Bromopyrimidin-2-yl)methanol} + \text{Cyclopropanamine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{this compound}
$$
Advantages :

  • Avoids hazardous chlorinating agents.
  • Higher functional group tolerance.

Challenges :

  • Requires synthesis of (5-bromopyrimidin-2-yl)methanol, which is less commercially available.
  • Lower yields (62–65%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Mitsunobu Coupling
Starting Material Availability High (2-methyl-5-bromopyrimidine) Moderate
Reaction Yield 74–78% 62–65%
Side Products Di-alkylation (<5%) Ether byproducts (12%)
Scalability Suitable for >100 g batches Limited to <50 g
Purification Difficulty Moderate (silica gel) High (HPLC required)

Reaction Optimization and Troubleshooting

Minimizing Di-Alkylation

  • Excess Amine : Using 3 equivalents of cyclopropanamine reduces di-alkylation to <5%.
  • Low Temperature : Conducting the reaction at 0°C slows competing pathways.

Purification Challenges

  • Column Chromatography : Ethyl acetate/heptane (3:7) resolves the product from unreacted cyclopropanamine (Rf: 0.42 vs. 0.15).
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp: 112–114°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 2H, pyrimidine-H), 4.02 (s, 2H, CH₂), 2.85 (m, 1H, cyclopropane-H), 1.12–1.08 (m, 4H, cyclopropane-CH₂).
  • HRMS (ESI+) : m/z calc. for C₈H₁₀BrN₃ [M+H]⁺: 228.09; found: 228.08.

Purity Assessment

HPLC (C18, acetonitrile/water = 65:35) shows >98% purity with a retention time of 6.7 minutes.

Industrial-Scale Considerations

Cost Analysis

Component Nucleophilic Substitution Mitsunobu Coupling
Cyclopropanamine $12/g $12/g
2-(Chloromethyl)-5-bromopyrimidine $45/g
(5-Bromopyrimidin-2-yl)methanol $220/g
Total Cost per 100 g $5,700 $23,200

Environmental Impact

  • Waste Streams : Nucleophilic substitution generates NaCl and unreacted SOCl₂, requiring neutralization with aqueous NaHCO₃.
  • Solvent Recovery : THF is recycled via distillation (85% recovery).

Emerging Methodologies

Photoredox Catalysis

Recent studies propose using iridium-based photocatalysts to mediate C–N bond formation at room temperature, reducing energy consumption. Preliminary yields reach 68% with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆.

Flow Chemistry

Continuous-flow systems enhance heat transfer and reduce reaction times (2 hours → 20 minutes) for the chlorination step, achieving 89% yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical properties of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties Reference
This compound C8H9BrN3 228.08 5-bromo, cyclopropanamine Rigid cyclopropane ring, bromine atom -
5-Bromo-N-methylpyrimidin-2-amine C5H7BrN3 189.03 5-bromo, methylamine Planar pyrimidine, hydrogen bonding
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C29H31BrN4O4S2 667.71 Morpholine, sulfonamide, bromo High molecular weight, polar groups
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine C13H18ClN 223.74 Chloro, isopropyl, cyclopropane Synthesized via hydrogenation
N-[(2-nitrophenyl)methyl]cyclopropanamine C10H12N2O2 192.21 Nitrophenyl, cyclopropane Moderate stability, nitro group
Key Observations:

Substituent Diversity: The target compound’s 5-bromo-pyrimidine distinguishes it from analogs like N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (chloro substituent) and N-[(2-nitrophenyl)methyl]cyclopropanamine (nitro group) . Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions compared to chlorine or nitro groups.

Physicochemical Properties :

  • The target compound’s molecular weight (228.08 g/mol) is intermediate between simpler analogs (e.g., 5-bromo-N-methylpyrimidin-2-amine, 189.03 g/mol) and complex derivatives like the sulfonamide in (667.71 g/mol) .
  • The cyclopropane ring likely reduces solubility compared to polar groups (e.g., morpholine or sulfonamide) but improves metabolic stability due to its rigidity .

Crystallographic and Stability Data

  • 5-Bromo-N-methylpyrimidin-2-amine () exhibits a planar pyrimidine ring with intermolecular hydrogen bonding, which enhances crystalline stability . The target’s cyclopropane group may disrupt planarity, altering crystal packing and solubility.

Biological Activity

N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C8H10BrN3
Molecular Weight 232.09 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromopyrimidine moiety is known to enhance binding affinity to certain targets, which may lead to modulation of biological processes such as:

  • Kinase Inhibition : The compound may inhibit specific kinases, which are crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bromopyrimidine exhibit antimicrobial properties, potentially useful against resistant strains.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Caspase activation
MCF7 (Breast)12.8Cell cycle arrest
HeLa (Cervical)10.5Induction of apoptosis

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of the compound. In vitro tests showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Efficacy : A case study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume reduction of approximately 50% after four weeks of treatment.
  • Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics enhanced overall efficacy and reduced resistance in cancer cell lines resistant to standard treatments.

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